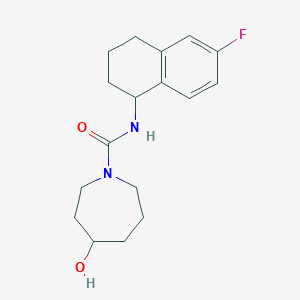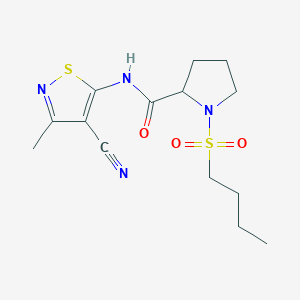![molecular formula C22H27N3O2 B7043494 5,6-dimethyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyridine-2-carboxamide](/img/structure/B7043494.png)
5,6-dimethyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the subsequent functionalization of the pyridine ring. Common reagents used in these reactions include benzenesulfonyl chloride and various bases under alkaline conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain proteins, inhibiting their function and leading to antiproliferative effects . Molecular docking studies have revealed strong affinity and appropriate binding poses on the amino acid residues in the active sites of these target proteins.
Comparison with Similar Compounds
Similar Compounds
1’-methylspiro[indoline-3,4’-piperidine] derivatives: These compounds share a similar spirocyclic structure and have been studied for their antiproliferative activities.
Dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid: These compounds also exhibit interesting biological activities and are used in medicinal chemistry.
Uniqueness
What sets 5,6-dimethyl-N-(1’-methylspiro[3,4-dihydrochromene-2,4’-piperidine]-4-yl)pyridine-2-carboxamide apart is its unique combination of a spirocyclic core with a functionalized pyridine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5,6-dimethyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-15-8-9-18(23-16(15)2)21(26)24-19-14-22(10-12-25(3)13-11-22)27-20-7-5-4-6-17(19)20/h4-9,19H,10-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWXXSSPSQPPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)NC2CC3(CCN(CC3)C)OC4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-[[(6-oxopiperidine-2-carbonyl)amino]methyl]morpholine-4-carboxylate](/img/structure/B7043422.png)
![4-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonylmorpholine-2-carboxylic acid](/img/structure/B7043429.png)
![2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7043430.png)
![(3-Bromo-4-methylthiophen-2-yl)-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7043433.png)
![(4-Bromofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone](/img/structure/B7043437.png)
![1-(1,2-Dimethylcyclohexyl)-3-[1-(4-methylbenzoyl)piperidin-4-yl]urea](/img/structure/B7043441.png)

![(2S,6R)-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B7043452.png)
![N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7043453.png)
![(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B7043475.png)



![(5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone](/img/structure/B7043512.png)
